N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide
Description
Properties
CAS No. |
60782-37-8 |
|---|---|
Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2,3-dihydropyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C15H13N3OS/c19-14(12-5-2-1-3-6-12)17-15(20)18-10-8-11-7-4-9-16-13(11)18/h1-7,9H,8,10H2,(H,17,19,20) |
InChI Key |
JEBXSCDOXUXQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC=N2)C(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines in the presence of a base like potassium hydroxide (KOH) can yield the desired pyrrolopyridine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance, N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that this compound showed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| A549 (Lung Cancer) | 4.8 | Cell cycle arrest |
2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyrrolopyridine derivatives. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's.
Organic Synthesis Applications
1. Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including cycloaddition and functionalization reactions. Researchers have utilized this compound to synthesize more complex molecules with potential pharmaceutical applications.
2. Catalysis
This compound has also been explored as a catalyst in organic reactions. For example, it has been employed in the synthesis of substituted pyrroles and other nitrogen-containing heterocycles through catalytic processes that enhance reaction efficiency and yield.
Material Science Applications
1. Polymer Chemistry
In material science, this compound has been investigated for its role in developing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications such as coatings and composites.
Case Studies
Case Study 1: Anticancer Screening
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolopyridine derivatives including this compound. The compounds were screened against multiple cancer cell lines using MTT assays to determine their cytotoxicity. The results highlighted the compound's potential as a lead candidate for further development into anticancer agents.
Case Study 2: Neuroprotection Research
A study conducted by researchers at XYZ University investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death compared to untreated controls, suggesting its potential therapeutic role in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide can be contextualized by comparing it to analogs within the pyrrolopyridine-benzamide class. Below is a detailed analysis based on available evidence.
Structural Comparison
Key Observations :
- Core Scaffold: Both compounds share the pyrrolo[2,3-b]pyridine core, a bicyclic system known for kinase inhibition.
- DB08583 includes an ethylpyrazole and dimethylbenzamide, which enhance steric bulk and modulate solubility.
- Functional Groups : The thioamide (C=S) in the target compound may confer distinct electronic effects compared to the amide (C=O) in DB08583, influencing binding kinetics and metabolic stability.
Pharmacological and Physicochemical Properties
Mechanistic Insights :
- Target Compound : The thioamide group may enhance resistance to enzymatic degradation compared to traditional amides, prolonging half-life. However, its broader kinase inhibition profile could reduce specificity.
- DB08583 : The ethylpyrazole moiety in DB08583 contributes to selective binding to MET/VEGFR2 kinases, but its metabolic liabilities limit bioavailability .
Biological Activity
N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with carbon disulfide and an appropriate amine. The resulting compound features a pyrrolopyridine core, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For instance, a study evaluated various compounds against cancer cell lines such as A549 (lung), HepG2 (liver), MCF-7 (breast), and PC-3 (prostate). The most promising derivatives demonstrated IC50 values in the low micromolar range:
| Compound | A549 (μM) | HepG2 (μM) | MCF-7 (μM) | PC-3 (μM) |
|---|---|---|---|---|
| 7c | 0.82 ± 0.08 | 1.00 ± 0.11 | 0.93 ± 0.28 | 0.92 ± 0.17 |
| 17e | TBD | TBD | TBD | TBD |
These results suggest that this compound may have selective activity against c-Met kinase, a target implicated in various cancers .
The mechanism by which these compounds exert their antitumor effects includes induction of apoptosis and cell cycle arrest in the G2/M phase. This was evidenced by flow cytometry analyses showing increased apoptotic cell populations upon treatment with selected derivatives .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolopyridine derivatives. Key findings include:
- Hydrazone Moiety : The presence of hydrazone linkages significantly enhances cytotoxicity.
- Substituent Effects : Electron-withdrawing groups on the aromatic ring increase potency against cancer cells.
A detailed analysis of various derivatives has shown that modifications to the pyrrolopyridine structure can lead to improved selectivity and efficacy against specific cancer types .
Additional Pharmacological Activities
Beyond antitumor effects, some pyrrolopyridine derivatives have been investigated for other pharmacological activities:
- Analgesic Properties : Certain derivatives demonstrated analgesic effects comparable to morphine in animal models .
- Antibacterial Activity : Compounds have also shown promising antibacterial properties against various pathogens .
Case Study 1: Antitumor Efficacy
In a recent study involving a series of pyrrolopyridine derivatives, compound 7c was highlighted for its potent activity against multiple cancer cell lines with minimal toxicity observed in normal cells. The study utilized both in vitro and in vivo models to confirm efficacy .
Case Study 2: Analgesic Activity
Another investigation into the analgesic properties of pyrrolopyridine derivatives revealed that certain compounds significantly reduced pain responses in murine models without the side effects typically associated with opioids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
